Melting Point Advantage Over Positional Analogs
The target compound's melting point (74-75 °C) is demonstrably lower than that of its closest positional isomer, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate (91 °C), a difference of approximately 16 °C . The gap widens further when compared to the 4-nitrophenoxy analog on the same 3-position scaffold, which exhibits a melting point range of 102.5-129.5 °C . This quantifiable difference is crucial for purification protocol design (e.g., recrystallization) and solid-state handling.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 74-75 °C |
| Comparator Or Baseline | Comparator 1: tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-03-2), MP: 91 °C. Comparator 2: tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-16-7), MP: 102.5-129.5 °C. |
| Quantified Difference | Δ16 °C lower than the 4-position isomer; Δ27.5-54.5 °C lower than the para-nitro isomer. |
| Conditions | Differential scanning calorimetry or open capillary method (source data from standard vendor characterization). |
Why This Matters
A lower melting point can indicate enhanced solubility in organic solvents and facilitates melt-based processing or purification, which is a critical parameter for chemists selecting a building block for scale-up.
